

# Methyl 4-octyloxybenzoate chemical properties

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## Compound of Interest

Compound Name: Methyl 4-octyloxybenzoate

Cat. No.: B1363469

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An In-depth Technical Guide to the Chemical Properties and Synthesis of **Methyl 4-octyloxybenzoate**

## Introduction

**Methyl 4-octyloxybenzoate**, with the CAS Registry Number 62435-37-4, is an organic compound that belongs to the family of benzoate esters.<sup>[1]</sup> Its molecular structure is characterized by a central benzene ring substituted at the para positions (1 and 4) with a methyl ester group (-COOCH<sub>3</sub>) and an octyloxy group (-O(CH<sub>2</sub>)<sub>7</sub>CH<sub>3</sub>). This bifunctional architecture, combining a rigid aromatic core with a flexible aliphatic chain, makes it a molecule of significant interest in materials science, particularly as a precursor for liquid crystals, and as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

## Physicochemical and Structural Properties

The fundamental properties of **Methyl 4-octyloxybenzoate** are dictated by its molecular structure. The ester and ether functionalities, along with the aromatic ring and the long alkyl chain, contribute to its distinct physical and chemical characteristics.

## Core Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>24</sub> O <sub>3</sub>	[1]
Molecular Weight	264.36 g/mol	[1]
CAS Number	62435-37-4	[1]
IUPAC Name	methyl 4-(octyloxy)benzoate	[1]
Appearance	White to off-white crystalline solid or powder	Inferred from similar compounds
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform	[2]

## Structural Visualization

The arrangement of the functional groups is key to the molecule's properties.

*Chemical Structure of **Methyl 4-octyloxybenzoate***

## Synthesis and Mechanistic Considerations

The synthesis of **Methyl 4-octyloxybenzoate** is most efficiently achieved through a two-step process starting from 4-hydroxybenzoic acid. This approach allows for the selective modification of the carboxylic acid and hydroxyl groups.

- **Esterification of 4-Hydroxybenzoic Acid:** The first step involves the conversion of the carboxylic acid group of 4-hydroxybenzoic acid into a methyl ester. This is typically accomplished via Fischer esterification.[3] The reaction involves heating 4-hydroxybenzoic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid.[4] The excess methanol serves to drive the reaction equilibrium towards the product side.
- **Williamson Ether Synthesis:** The resulting methyl 4-hydroxybenzoate then undergoes etherification to introduce the octyl chain. The Williamson ether synthesis is the classic and most effective method for this transformation.[5] The reaction proceeds via an S<sub>N</sub>2 mechanism.[6][7] The phenolic hydroxyl group is first deprotonated by a base (e.g.,

potassium carbonate,  $K_2CO_3$ ) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide, such as 1-bromooctane, displacing the bromide leaving group to form the ether linkage. The choice of a primary alkyl halide is crucial to maximize the yield of the  $S_N2$  product and minimize potential E2 elimination side reactions that can occur with secondary or tertiary halides.[6][7]

## Synthetic Workflow Diagram

*Two-step synthesis of Methyl 4-octyloxybenzoate.*

## Detailed Experimental Protocols

### Protocol 1: Synthesis of Methyl 4-octyloxybenzoate

This protocol describes the Williamson ether synthesis starting from commercially available Methyl 4-hydroxybenzoate.

Materials:

- Methyl 4-hydroxybenzoate
- 1-Bromooctane
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Acetone (anhydrous)
- Deionized Water
- Diethyl Ether or Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

- Stir the suspension vigorously. Add 1-bromooctane (1.1 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
- Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water (2x) and brine (1x).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo to yield the crude product.

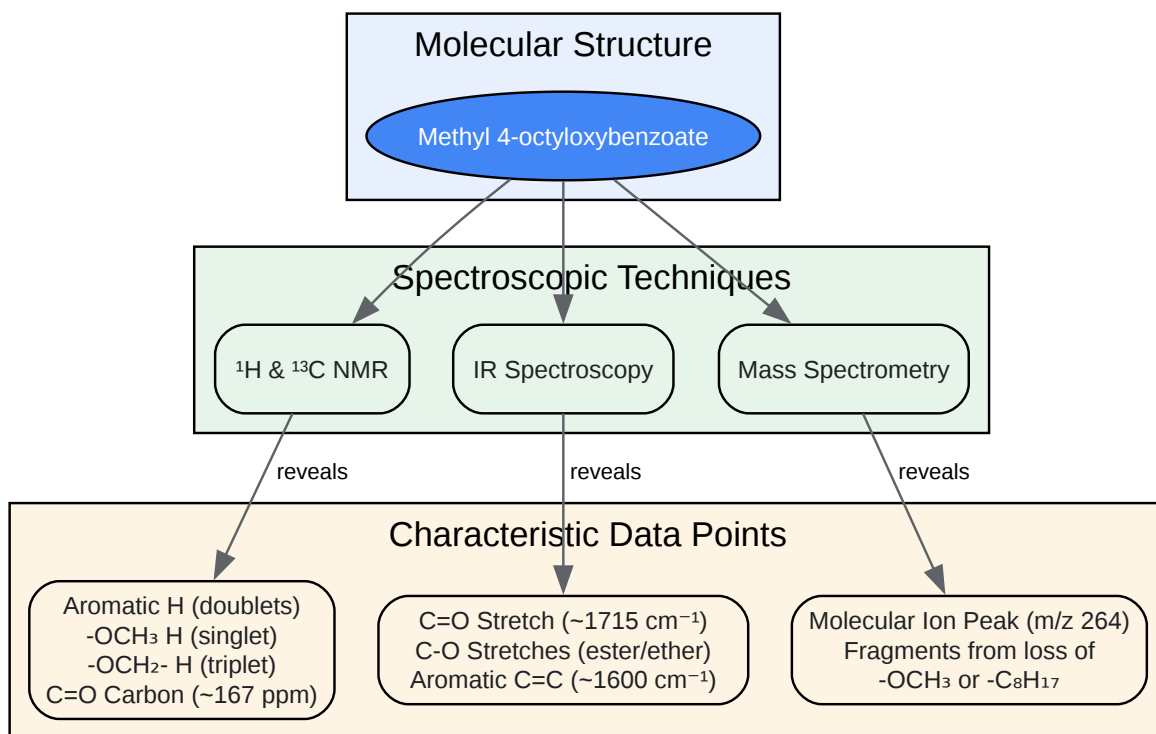
## Protocol 2: Purification by Recrystallization

- Dissolve the crude **Methyl 4-octyloxybenzoate** in a minimum amount of hot ethanol or methanol.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold solvent and dry under vacuum.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

## Data Interpretation Diagram



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*Correlation of structure with spectroscopic data.*

## Expected Spectroscopic Data

- <sup>1</sup>H NMR (Proton NMR): In a solvent like CDCl<sub>3</sub>, the spectrum would show:
  - Aromatic protons: Two doublets in the range of δ 6.9-8.0 ppm, characteristic of a para-substituted benzene ring.
  - Ester methyl protons (-COOCH<sub>3</sub>): A singlet at approximately δ 3.9 ppm.
  - Ether methylene protons (-OCH<sub>2</sub>-): A triplet around δ 4.0 ppm.
  - Octyl chain methylene protons: A series of multiplets between δ 1.3-1.8 ppm.
  - Octyl chain terminal methyl protons (-CH<sub>3</sub>): A triplet around δ 0.9 ppm.
- <sup>13</sup>C NMR (Carbon NMR):

- Carbonyl carbon (C=O): A signal around  $\delta$  167 ppm.
- Aromatic carbons: Four signals in the  $\delta$  114-164 ppm range.
- Ester methyl carbon (-OCH<sub>3</sub>): A signal around  $\delta$  52 ppm.
- Ether methylene carbon (-OCH<sub>2</sub>-): A signal around  $\delta$  68 ppm.
- Octyl chain carbons: Multiple signals in the  $\delta$  14-32 ppm range.
- Infrared (IR) Spectroscopy:
  - A strong, sharp absorption band around 1710-1725 cm<sup>-1</sup> corresponding to the C=O stretching vibration of the ester group.[\[8\]](#)
  - Two distinct C-O stretching bands: one for the ester (around 1250-1300 cm<sup>-1</sup>) and one for the aryl ether (around 1050-1150 cm<sup>-1</sup>).
  - C-H stretching vibrations for the sp<sup>3</sup> hybridized carbons of the alkyl chain just below 3000 cm<sup>-1</sup>.
  - C-H stretching for the sp<sup>2</sup> hybridized carbons of the aromatic ring just above 3000 cm<sup>-1</sup>.
  - C=C stretching vibrations within the aromatic ring around 1600 cm<sup>-1</sup> and 1500 cm<sup>-1</sup>.
- Mass Spectrometry (MS):
  - The electron ionization (EI) mass spectrum should show a molecular ion peak (M<sup>+</sup>) at m/z = 264.[\[1\]](#)
  - Common fragmentation patterns would include the loss of the methoxy group (m/z 233), the methyl group (m/z 249), or cleavage of the octyl chain.

## Applications in Research and Development

While specific, large-scale industrial applications are not widespread, **Methyl 4-octyloxybenzoate** serves as a valuable compound in several research areas:

- **Liquid Crystal Synthesis:** The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in calamitic (rod-shaped) liquid crystals. This molecule can be used as a synthon or a final component in liquid crystal mixtures.
- **Pharmaceutical and Agrochemical Intermediates:** Benzoate derivatives are common in drug discovery and agrochemical research. This compound can serve as a starting material for more complex molecules where the octyloxy group provides lipophilicity, potentially aiding in membrane permeability.
- **Polymer Chemistry:** It can be used as a monomer or an additive in the synthesis of specialty polymers, imparting specific properties due to its aromatic and aliphatic character.

## Safety and Handling

As a laboratory chemical, **Methyl 4-octyloxybenzoate** should be handled with standard safety precautions.

- **Personal Protective Equipment (PPE):** Wear safety goggles, chemical-resistant gloves, and a lab coat.<sup>[9][10]</sup>
- **Handling:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.<sup>[9][11]</sup> Avoid contact with skin and eyes.<sup>[11]</sup> Wash hands thoroughly after handling.<sup>[12]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.<sup>[10][13]</sup>
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.<sup>[9][12]</sup>

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